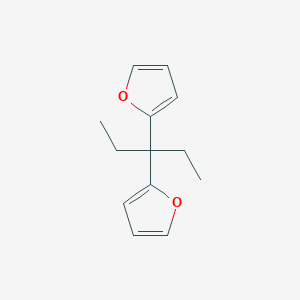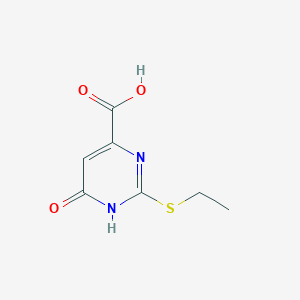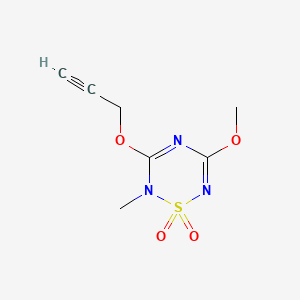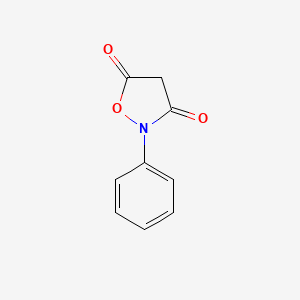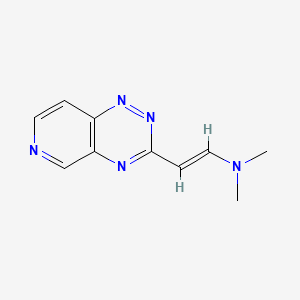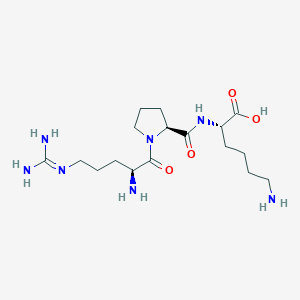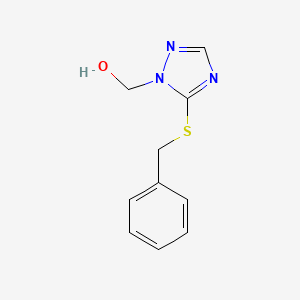![molecular formula C10H14Cl2N2O2 B12905392 2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide CAS No. 87783-74-2](/img/structure/B12905392.png)
2,2-Dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide is a heterocyclic compound that belongs to the class of oxazoles. It is characterized by the presence of a dichloroacetamide group attached to an oxazole ring, which is further substituted with an isobutyl and a methyl group.
Vorbereitungsmethoden
The synthesis of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide typically involves a multi-step reaction process. One common synthetic route includes the following steps :
Step 1: The reaction of 4-isobutyl-2-methyloxazole with dichloroacetyl chloride in the presence of a base such as triethylamine in dichloromethane at ambient temperature for 5 hours. This step yields an intermediate product.
Step 2: The intermediate product is then treated with boron trifluoride etherate in chloroform at ambient temperature for 18 hours to obtain the final compound.
Analyse Chemischer Reaktionen
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichloroacetamide group.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions .
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of oxazole derivatives and their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. The oxazole ring and the dichloroacetamide group play crucial roles in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide can be compared with other similar compounds such as:
2,2-Dichloro-N-(4-isopropyl-2-methyloxazol-5-yl)acetamide: Similar structure but with an isopropyl group instead of an isobutyl group.
2,2-Dichloro-N-(4-tert-butyl-2-methyloxazol-5-yl)acetamide: Contains a tert-butyl group instead of an isobutyl group.
The uniqueness of 2,2-Dichloro-N-(4-isobutyl-2-methyloxazol-5-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
87783-74-2 |
|---|---|
Molekularformel |
C10H14Cl2N2O2 |
Molekulargewicht |
265.13 g/mol |
IUPAC-Name |
2,2-dichloro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide |
InChI |
InChI=1S/C10H14Cl2N2O2/c1-5(2)4-7-10(16-6(3)13-7)14-9(15)8(11)12/h5,8H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
WLUHKIAJVDAECU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(O1)NC(=O)C(Cl)Cl)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Methylsulfanyl)-1,5-diphenyl-1H-[1,2,4]triazolo[1,5-c]quinazolin-4-ium iodide](/img/structure/B12905331.png)
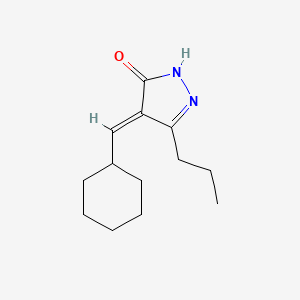
![5-Chloro-N,N-dimethylimidazo[1,2-a]pyrimidin-7-amine](/img/structure/B12905342.png)
![N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12905347.png)
